(S)-2,5-Dioxopyrrolidin-1-yl 2-(3-(furan-2-yl)acrylamido)propanoate
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Overview
Description
The compound contains a pyrrolidinone ring, which is a common structure in many pharmaceuticals due to its ability to mimic the peptide bond. The furan ring is a heterocyclic compound that also appears in many natural products and pharmaceuticals. The acrylamido group is a type of amide, which is a key functional group in proteins.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidinone ring, possibly through a cyclization reaction, and the attachment of the acrylamido group and the furan ring in subsequent steps. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis1.Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These techniques would provide information about the connectivity of the atoms, the presence of functional groups, and the 3D structure of the molecule1.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The acrylamido group could participate in addition reactions, while the furan ring might undergo electrophilic aromatic substitution2.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group could enhance its solubility in water4.Scientific Research Applications
Enantioselective Organic Synthesis
A study focused on the enantioselective ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide using marine and terrestrial fungi to produce (R)-2-cyano-3-(furan-2-yl)propanamide, highlighting a green chemistry approach to organic synthesis. This process involved microwave radiation and the use of filamentous fungi, yielding compounds with uncommon CN-bearing stereogenic centers. The absolute configuration of the biotransformation products was determined through time-dependent density functional theory (TD-DFT) calculations of electronic circular dichroism (ECD) spectra, showcasing the compound's utility in stereochemically controlled organic synthesis (Jimenez et al., 2019).
Anticonvulsant and Antinociceptive Activity
Research into the development of hybrid molecules for potential anticonvulsant applications produced new piperazinamides of 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic acids, demonstrating significant anticonvulsant and antinociceptive activities in preclinical models. This study illustrates the compound's relevance in the design of new therapeutic agents for epilepsy and pain management (Kamiński et al., 2016).
Anticancer Research
Focused library development of 2-phenylacrylamides, including derivatives of (S)-2,5-Dioxopyrrolidin-1-yl 2-(3-(furan-2-yl)acrylamido)propanoate, demonstrated broad spectrum cytotoxic activities against various cancer cell lines. This research underscores the compound's potential in the development of new anticancer agents, highlighting its efficacy and potency as a cytotoxic scaffold suitable for further pharmaceutical development (Tarleton et al., 2013).
Heat-induced Food Contaminants
An analytical overview on heat-induced food contaminants, including acrylamide and furan, emphasizes the scientific and public health interest in substances potentially carcinogenic to humans. This research provides a foundation for understanding the presence and analysis of such contaminants in processed food, contributing to risk assessment and regulatory frameworks (Wenzl et al., 2007).
Synthesis and Polymerization
The synthesis of a novel functional acrylamide, aimed at exploring its homopolymerization and copolymerization properties, contributes to the field of material science. This work adds to the knowledge of polymer chemistry, offering insights into the structural characterization and potential applications of polymers derived from acrylamide compounds (Ling et al., 1999).
Safety And Hazards
The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide a detailed safety analysis5.
Future Directions
Future research on this compound could involve investigating its biological activity, optimizing its synthesis, and studying its reactivity. Such studies could lead to the development of new pharmaceuticals or materials6.
Please note that this is a general analysis based on the structure of the compound and its functional groups. For a detailed analysis, specific experimental data and literature references would be needed.
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O6/c1-9(14(20)22-16-12(18)6-7-13(16)19)15-11(17)5-4-10-3-2-8-21-10/h2-5,8-9H,6-7H2,1H3,(H,15,17)/b5-4+/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWLISUHPZYUSV-MOVJSRMASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)ON1C(=O)CCC1=O)NC(=O)C=CC2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)/C=C/C2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2,5-Dioxopyrrolidin-1-yl 2-(3-(furan-2-yl)acrylamido)propanoate |
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